Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Catalog No.
S3458552
CAS No.
946386-09-0
M.F
C16H25N3O2
M. Wt
291.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-...

CAS Number

946386-09-0

Product Name

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate

IUPAC Name

tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

InChI

InChI=1S/C16H25N3O2/c1-13-7-5-8-17-14(13)18-9-6-10-19(12-11-18)15(20)21-16(2,3)4/h5,7-8H,6,9-12H2,1-4H3

InChI Key

QHKLWSXPWFRVRQ-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)N2CCCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=C(N=CC=C1)N2CCCN(CC2)C(=O)OC(C)(C)C
  • Medicinal Chemistry: Diazepane derivatives have been investigated for their potential medicinal properties, including as anticonvulsants, anxiolytics, and analgesics PubChem, Tert-butyl 3-Methyl-1,4-Diazepane-1-Carboxylate: .
  • Material Science: Some diazepanes have been studied for their potential applications in material science, such as components in ion conductors or for their optical properties ScienceDirect, Synthesis of New N-Substituted 1,4-Diazepane Derivatives and Their Antimicrobial Activity.

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2C_{16}H_{25}N_{3}O_{2} and a molecular weight of approximately 291.39 g/mol. This compound features a tert-butyl group, a diazepane ring, and a pyridine moiety, making it a member of the diazepane family. Its structure can be represented by the SMILES notation: O=C(N1CCCN(CC1)c1ncccc1C)OC(C)(C)C .

The reactivity of tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate is largely influenced by its functional groups. The carboxylate group can participate in various nucleophilic acyl substitution reactions, while the diazepane ring can undergo hydrogenation or oxidation. Additionally, the pyridine nitrogen may engage in coordination chemistry or protonation under acidic conditions.

Research indicates that diazepane derivatives, including tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate, exhibit potential medicinal properties. They have been studied for their anticonvulsant, anxiolytic, and analgesic effects . The presence of the pyridine ring may enhance these properties through interactions with biological receptors.

Various synthetic routes have been explored to produce tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate. A notable method involves the reaction of 3-methylpyridine with appropriate diazepane precursors in the presence of coupling agents or catalysts to facilitate the formation of the desired carboxylate structure . The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

This compound finds applications primarily in scientific research, particularly in medicinal chemistry and biochemical studies. Its potential as a therapeutic agent makes it a subject of interest for developing new drugs targeting neurological disorders and other medical conditions . Additionally, it may be utilized in material science for its unique properties.

Interaction studies involving tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate focus on its binding affinity to various receptors and enzymes. Preliminary investigations suggest that it may interact with neurotransmitter systems, contributing to its biological activities. These studies are essential for understanding its mechanism of action and potential therapeutic applications .

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate shares structural similarities with several other compounds in the diazepane class. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate194032-32-11.00
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate639068-43-20.96
tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate180975-66-00.96
(3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate129779-30-20.96
tert-butyl 1,4-diazepane-1-carboxylate112275-50-00.96

The uniqueness of tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate lies in its specific pyridine substitution and the potential for enhanced biological activity compared to other similar compounds .

XLogP3

2.7

Dates

Modify: 2023-08-19

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